molecular formula C11H9FN2O B1493739 6-(2-Fluorobenzyl)pyrimidin-4-ol CAS No. 2091717-37-0

6-(2-Fluorobenzyl)pyrimidin-4-ol

Cat. No.: B1493739
CAS No.: 2091717-37-0
M. Wt: 204.2 g/mol
InChI Key: GFGMMZLEVRHXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluorobenzyl)pyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-ol core and a 2-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorobenzyl)pyrimidin-4-ol typically involves the following steps:

  • Formation of Pyrimidin-4-ol Core: The pyrimidin-4-ol core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.

  • Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrimidin-4-ol core reacts with 2-fluorobenzyl chloride or bromide under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorobenzyl)pyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The pyrimidin-4-ol group can be oxidized to form pyrimidin-4-one.

  • Reduction: The fluorine atom on the benzyl group can be reduced under specific conditions.

  • Substitution: The pyrimidin-4-ol group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions typically use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Pyrimidin-4-one derivatives.

  • Reduction: Reduced fluorobenzyl derivatives.

  • Substitution: Substituted pyrimidin-4-ol derivatives.

Scientific Research Applications

Chemistry: 6-(2-Fluorobenzyl)pyrimidin-4-ol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes or receptors.

Medicine: Research has explored the use of this compound in drug discovery, particularly in the design of antiviral and anticancer agents.

Industry: In the chemical industry, this compound is utilized in the synthesis of various intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 6-(2-Fluorobenzyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 6-(3-Fluorobenzyl)pyrimidin-4-ol

  • 6-(4-Fluorobenzyl)pyrimidin-4-ol

  • 6-(2-Chlorobenzyl)pyrimidin-4-ol

  • 6-(2-Methoxybenzyl)pyrimidin-4-ol

Uniqueness: 6-(2-Fluorobenzyl)pyrimidin-4-ol is unique due to the presence of the fluorine atom on the benzyl group, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-4-2-1-3-8(10)5-9-6-11(15)14-7-13-9/h1-4,6-7H,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGMMZLEVRHXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Fluorobenzyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(2-Fluorobenzyl)pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-(2-Fluorobenzyl)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-(2-Fluorobenzyl)pyrimidin-4-ol
Reactant of Route 5
6-(2-Fluorobenzyl)pyrimidin-4-ol
Reactant of Route 6
6-(2-Fluorobenzyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.